(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one
Description
The compound (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring substituted with nitrophenyl and chloronitrophenyl groups
Properties
Molecular Formula |
C17H10ClN5O5S |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
(2Z,5E)-2-[(Z)-(4-chloro-3-nitrophenyl)methylidenehydrazinylidene]-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10ClN5O5S/c18-13-5-4-11(7-14(13)23(27)28)9-19-21-17-20-16(24)15(29-17)8-10-2-1-3-12(6-10)22(25)26/h1-9H,(H,20,21,24)/b15-8+,19-9- |
InChI Key |
QKVNGIQMTCIDDD-BWMNKJBYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N/C(=N/N=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate hydrazine derivatives with thiazolidinone precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications as an antimicrobial agent due to its ability to interact with bacterial cell membranes. It may also be investigated for its anticancer properties, given its ability to interfere with cellular processes.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure makes it a candidate for use in advanced materials science research.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or cell membranes. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the thiazolidinone ring may interact with specific proteins, inhibiting their function and leading to cellular effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and hydrazone compounds, such as:
- (2Z,5E)-2-[(2Z)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-2-[(2Z)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-2-[(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(3-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloronitrophenyl and nitrophenyl groups allows for a range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
